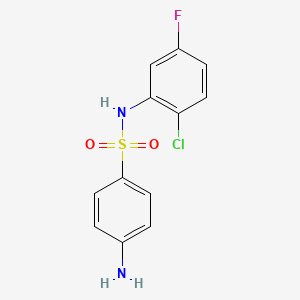
Cyclohexanol, 2-fluoro-, (1R,2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2-fluorocyclohexan-1-ol: is a fluorinated cyclohexane derivative with the molecular formula C6H11FO .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cis-2-fluorocyclohexan-1-ol can be synthesized through the selective hydrogenation of fluorinated arenes. One method involves using supercritical carbon dioxide (scCO2) as a reaction medium in combination with rhodium (Rh) nanoparticles immobilized on molecularly modified silica as catalysts. This approach favors hydrogenation over hydrodefluorination, providing a green and efficient route to produce fluorocyclohexane derivatives .
Industrial Production Methods: Industrial production of cis-2-fluorocyclohexan-1-ol typically involves the hydrogenation of readily available and inexpensive fluorinated arenes. The use of scCO2 as a solvent in combination with Rh-based catalysts has been shown to be effective in achieving high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: Cis-2-fluorocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of fluorocyclohexanone or fluorocyclohexanal.
Reduction: Formation of fluorocyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Cis-2-fluorocyclohexan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-2-fluorocyclohexan-1-ol involves its interaction with molecular targets and pathways within biological systems. The fluorine atom in the compound can influence its binding affinity and selectivity towards specific enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s interactions with biomolecules .
Comparison with Similar Compounds
Trans-2-fluorocyclohexan-1-ol: A stereoisomer with different spatial orientation of the fluorine and hydroxyl groups.
2-fluorocyclopentan-1-ol: A smaller ring analog with similar functional groups.
2-fluorocycloheptan-1-ol: A larger ring analog with similar functional groups
Uniqueness: Cis-2-fluorocyclohexan-1-ol is unique due to its specific stereochemistry, which can result in different physical and chemical properties compared to its trans isomer and other ring analogs. The cis configuration can influence the compound’s reactivity, stability, and interactions with other molecules .
Properties
CAS No. |
918300-56-8 |
|---|---|
Molecular Formula |
C6H11FO |
Molecular Weight |
118.15 g/mol |
IUPAC Name |
(1R,2S)-2-fluorocyclohexan-1-ol |
InChI |
InChI=1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6+/m0/s1 |
InChI Key |
LMYKFDDTPIOYQV-NTSWFWBYSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)O)F |
Canonical SMILES |
C1CCC(C(C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12987399.png)



![7-Oxaspiro[3.5]nonan-5-one](/img/structure/B12987414.png)
![3-Bromo-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12987419.png)
![Rel-ethyl (1R,3r,5S)-5-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B12987423.png)

![(3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B12987452.png)
![3-Chloro-6-fluoro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12987458.png)

![N-{3-[2-(Benzoyl-cyclohexyl-amino)-acetylamino]-phenyl}-4-chloro-benzamide](/img/structure/B12987479.png)
